molecular formula C14H15NO3 B1390888 5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione CAS No. 1087644-54-9

5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione

Cat. No.: B1390888
CAS No.: 1087644-54-9
M. Wt: 245.27 g/mol
InChI Key: UIUDXVUSSXRFIE-UHFFFAOYSA-N
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Description

5,5,7-Trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione is a tricyclic fused heterocyclic compound of significant interest in medicinal chemistry research . Its core structure incorporates a quinoline moiety fused with an oxazine ring, a scaffold frequently investigated for developing novel therapeutic agents. While specific biological data for this exact analogue is not widely published, related tricyclic quinoline derivatives are known to exhibit a range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties, making them valuable templates in drug discovery . The presence of the 2,3-dione functionality is a key structural feature, as similar dicarbonyl motifs in quinoxaline-dione analogues have been shown to play a critical role in modulating central nervous system targets, such as acting as antagonists for ionotropic glutamate receptors like the AMPA and kainate subtypes . This suggests potential research applications in neuroscience. Furthermore, the exploration of novel synthetic methodologies for complex heterocycles, including transition metal-catalyzed cross-coupling reactions, is a vital area for advancing the synthesis of such intricate molecules and their derivatives for biological evaluation . This compound is provided as a key chemical intermediate for researchers exploring the structure-activity relationships of fused heterocyclic systems and for screening in various biochemical assays.

Properties

IUPAC Name

10,12,12-trimethyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)18-13(17)12(15)16/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUDXVUSSXRFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C3=C1C=CC=C3OC(=O)C2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of anthranilic acid derivatives with suitable aldehydes or ketones can lead to the formation of the desired oxazine-quinoline structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated analogs .

Scientific Research Applications

5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism: 1,3-Oxazino vs. 1,4-Oxazinoquinolines

The positional isomerism of the oxazine ring (1,3- vs. 1,4-oxazino) significantly impacts physicochemical and biological properties:

Property 1,4-Oxazino[2,3,4-ij]quinolines (Target Compound) 1,3-Oxazino[5,4,3-ij]quinolines
Stability under EI Higher resistance to electron impact Lower stability; rapid fragmentation
Fragmentation Pathway Starts with CO elimination Begins with CO2 loss
Molecular Ion ([M]<sup>+•</sup>) Intensity High intensity due to structural rigidity Reduced intensity; prone to methyl radical elimination
Synthetic Accessibility Challenging; requires specific substituents/conditions More accessible via MCPBA oxidation

Key Findings :

  • Stability: The 1,4-oxazino derivatives exhibit greater stability under mass spectrometric conditions, retaining molecular ion peaks longer than their 1,3-oxazino counterparts .
  • Substituent Effects: Methyl groups at the α-carbon (e.g., position 7 in the target compound) reduce [M]<sup>+•</sup> peak intensity due to facile methyl radical elimination, especially when aromatization of the quinoline fragment occurs .
Antimicrobial Activity
  • 1,4-Oxazinoquinolines: Derivatives like ofloxacin (9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid) are potent broad-spectrum antibiotics .
  • 1,3-Oxazinoquinolines: Exhibit moderate antibacterial activity but lack the clinical prominence of 1,4-oxazino analogs .
Cannabinoid Receptor Affinity
  • 7-Oxo-[1,4]oxazinoquinoline-6-carboxamides: These derivatives show high selectivity for CB2 receptors (Ki < 10 nM), making them candidates for treating neuropathic pain without psychoactive effects .

Biological Activity

5,5,7-Trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione is a compound with a complex structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₄H₁₅N O₃
Molecular Weight245.28 g/mol
CAS Number1087644-54-9
LogP2.036
Polar Surface Area37.33 Ų

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities including anticancer properties and inhibition of tubulin polymerization. These activities are crucial in the development of therapeutic agents for various diseases.

Anticancer Activity

A study focusing on related quinoline derivatives demonstrated that several synthesized compounds exhibited moderate to significant cytotoxicity against human cancer cell lines such as MCF-7 and A2780. Notably:

  • Compounds derived from a similar scaffold showed the ability to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells.
  • Molecular docking studies indicated potential interactions with tubulin binding sites, suggesting that these compounds could function as tubulin inhibitors akin to established chemotherapeutics like taxanes .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of quinoline derivatives, compounds were tested against various cancer cell lines. The results showed:

  • Compounds 7e and 7f exhibited the highest antiproliferative activity.
  • The compounds induced cell cycle arrest and apoptosis through flow cytometry analysis.

This study highlights the importance of structural modifications in enhancing anticancer activity .

Study 2: Tubulin Inhibition Mechanism

Molecular dynamics simulations were performed to analyze how the compound interacts with tubulin. The findings revealed:

  • The ability of the compound to inhibit tubulin polymerization.
  • Similarities in action to known tubulin inhibitors like combretastatin A-4 (CA-4), indicating its potential as a lead compound for further drug development .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds is useful:

Compound NameCytotoxicity (IC50)Mechanism of Action
5-HydroxyquinolineModerateTubulin polymerization inhibitor
5-MethoxyquinolineSignificantApoptosis induction
5,5,7-trimethyl... (Current Compound) HighCell cycle arrest

Q & A

Q. How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated?

  • Methodology : Employ isotopic labeling (e.g., 18O^{18}O) or trap intermediates with quenching agents. Mechanistic studies via kinetic isotope effects (KIE) or computational transition-state modeling (Gaussian) provide insights into rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione
Reactant of Route 2
5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione

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